molecular formula C12H8BrNO3S2 B2587863 (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 928339-84-8

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2587863
CAS No.: 928339-84-8
M. Wt: 358.22
InChI Key: GRUJFJUZJHYCKW-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H8BrNO3S2 and its molecular weight is 358.22. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Rhodanine-3-acetic acid derivatives, including compounds structurally related to "(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid," have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. Specifically, these compounds have shown high activity against mycobacteria, including Mycobacterium tuberculosis, and notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibitory Action

Derivatives of "this compound" have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit submicromolar IC50 values, indicating their effectiveness in inhibiting the enzyme. One particular derivative was highlighted for its efficacy in inhibiting ALR2 with a potency greater than that of epalrestat, the only aldose reductase inhibitor used clinically (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

Some derivatives of this compound class have shown promise in anticancer therapy, specifically in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These effects suggest potential therapeutic applications in cancer treatment, highlighting the ability of these compounds to suppress tumor cell proliferation and angiogenesis (Chandrappa et al., 2010).

Photovoltaic Applications

Derivatives of "this compound" have also been investigated for their potential in organic solar cells. Modifications to the acceptor moiety of these compounds have been studied to enhance their optoelectronic properties, aiming to improve the efficiency of photovoltaic devices. The results indicate that these compounds could serve as effective donor materials in organic solar cells, with specific derivatives demonstrating promising photovoltaic parameters (Khan et al., 2019).

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S2/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUJFJUZJHYCKW-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.